molecular formula C14H18N2O7S B1244082 16-Hydroxyadipoyl-7-ADCA

16-Hydroxyadipoyl-7-ADCA

Cat. No.: B1244082
M. Wt: 358.37 g/mol
InChI Key: RMLHKIIIPXZPPX-XTOKZYMASA-N
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Description

Historical Context and Discovery in Cephalosporin Development

The compound emerged during efforts to optimize cephalosporin precursor synthesis in the late 20th century. Early cephalosporin production relied on chemically modifying cephalosporin C, a process requiring toxic solvents and generating substantial waste. The identification of 16-Hydroxyadipoyl-7-ADCA in recombinant Penicillium chrysogenum strains in the 1990s demonstrated the feasibility of microbial side-chain engineering. This discovery aligned with broader industry shifts toward enzymatic methods, such as using Acremonium chrysogenum and Streptomyces clavuligerus expandases to produce deacetoxycephalosporin C (DAOC), a direct precursor to 7-ADCA derivatives.

Key milestones include:

  • 1995 : Isolation of 16-Hydroxyadipoyl-7-ADCA from P. chrysogenum strains expressing S. clavuligerus expandase, confirming fungal capacity for adipate-side-chain incorporation.
  • 2000s : Adoption of immobilized acylases for one-step conversion of cephalosporin C to 7-ACA, indirectly validating the utility of hydroxyadipoyl intermediates in scalable production.

Nomenclature and Synonyms in Scientific Literature

The compound’s systematic name reflects its structural features:

  • IUPAC Name : (6R,7R)-7-[(5-Carboxy-1,5-dihydroxypentylidene)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
  • Synonyms : 16-HA-7-ADCA, 16-hydroxyadipoyl-7-aminodesacetoxycephalosporanic acid.

Properties

Molecular Formula

C14H18N2O7S

Molecular Weight

358.37 g/mol

IUPAC Name

(6R,7R)-7-[(5-carboxy-5-hydroxypentanoyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H18N2O7S/c1-6-5-24-12-9(11(19)16(12)10(6)14(22)23)15-8(18)4-2-3-7(17)13(20)21/h7,9,12,17H,2-5H2,1H3,(H,15,18)(H,20,21)(H,22,23)/t7?,9-,12-/m1/s1

InChI Key

RMLHKIIIPXZPPX-XTOKZYMASA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)O)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)O)SC1)C(=O)O

Synonyms

16-HA-7-ADCA
16-hydroxyadipoyl-7-ADCA
16-hydroxyadipoyl-7-aminodeacetoxycephalosporanic acid

Origin of Product

United States

Preparation Methods

Microbial Fermentation with Modified Penicillium Strains

The production of adipoyl-7-ADCA, a precursor to 7-ADCA, relies on genetically engineered Penicillium chrysogenum strains expressing expandase enzymes. These strains are cultured in adipate-rich media to biosynthesize adipoyl-6-aminopenicillanic acid (adipoyl-6-APA) , which undergoes enzymatic ring expansion to form adipoyl-7-ADCA. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature22–28°C (25°C preferred)Maximizes enzyme activity
Fermentation duration15–25 days (large-scale)Ensures complete substrate conversion
Aeration rate0.2–0.5 vvmOxygen-dependent expandase efficiency
Adipate feedstockDisodium adipate (pH 6.5–7.0)Enhances microbial assimilation

The adipoyl side chain is introduced via intracellular acyltransferase activity, utilizing adipate feedstock. Substituting adipate with hydroxyadipate derivatives could theoretically yield 16-hydroxyadipoyl-6-APA, subsequently expanded to 16-hydroxyadipoyl-7-ADCA. However, no studies in the reviewed literature explicitly test this hypothesis.

Enzymatic and Chemical Modification Pathways

Post-Fermentation Hydroxylation Strategies

Introducing a hydroxyl group at the C16 position (likely corresponding to the β-carbon of the adipoyl side chain) may involve:

  • Microbial Oxidation :

    • Streptomyces or Pseudomonas species possess cytochrome P450 monooxygenases capable of regioselective hydroxylation. Immobilizing such enzymes in bioreactors could modify adipoyl-7-ADCA post-fermentation.

    • Example protocol:

      • Dissolve adipoyl-7-ADCA (10 mM) in 50 mM phosphate buffer (pH 7.4).

      • Add NADPH (2 mM) and P450 enzyme (0.1 mg/mL).

      • Incubate at 30°C with agitation (200 rpm) for 24 hr.

  • Chemical Hydroxylation :

    • Fenton chemistry (Fe²⁺/H₂O₂) generates hydroxyl radicals for non-selective oxidation. To achieve specificity:

      • Use tert-butyl hydroperoxide with catalytic vanadium.

      • Protect the β-lactam ring with trimethylsilyl chloride during reaction.

Challenges in Hydroxyadipoyl Side Chain Incorporation

Substrate Specificity of Acyltransferases

The Penicillium chrysogenum acyltransferase exhibits strong preference for adipate over modified analogs. Patent EP0532341A1 notes that esterified or hydroxylated adipate derivatives may hinder assimilation, reducing titers of adipoyl-6-APA. Solutions include:

  • Directed Evolution : Screen mutant acyltransferases with expanded substrate tolerance using fluorescence-activated cell sorting (FACS).

  • Co-feeding Strategies : Combine adipate with hydroxyadipate (1:1 molar ratio) to bypass enzymatic limitations.

Analytical Methods for Hydroxyadipoyl-7-ADCA Characterization

Chromatographic Profiling

Post-synthesis purification and verification require:

  • HPLC Conditions :

    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm)

    • Mobile phase: 20 mM ammonium acetate (pH 5.0)/acetonitrile (85:15)

    • Flow rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Mass Spectrometry :

    • Expected m/z for 16-hydroxyadipoyl-7-ADCA: 487.2 [M+H]⁺ (C₁₈H₂₃N₃O₇S).

Industrial-Scale Considerations

Economic and Environmental Feasibility

Traditional 7-ADCA production via chemical ring expansion faces criticism for toxic waste generation. A bioprocess for 16-hydroxyadipoyl-7-ADCA must address:

  • Downstream Processing Costs : Hydroxyadipoyl derivatives exhibit higher polarity, complicating extraction. Patent CA2077921A1 suggests two-phase aqueous-organic systems (e.g., dichloromethane/water) for recovery.

  • Catalyst Longevity : Immobilized Pseudomonas acylases lose 40% activity after 10 cycles when processing hydroxylated substrates .

Q & A

Q. What are the established protocols for synthesizing and characterizing 16-Hydroxyadipoyl-7-ADCA in laboratory settings?

To synthesize 16-Hydroxyadipoyl-7-ADCA, follow enzymatic or chemical acylation protocols using adipic acid derivatives and 7-ADCA (7-aminocephalosporanic acid). Characterization requires:

  • NMR spectroscopy to confirm hydroxyl and acyl group positions.
  • LC-MS/HPLC to assess purity and molecular weight .
  • FTIR to validate functional groups (e.g., carbonyl, hydroxyl).
    Ensure reproducibility by documenting reagent sources (e.g., Sigma-Aldrich for EDC/NHS coupling agents) and reaction conditions (pH, temperature) in detail .

Q. Which analytical techniques are most reliable for quantifying 16-Hydroxyadipoyl-7-ADCA in complex biological matrices?

  • Ultra-performance liquid chromatography (UPLC) paired with tandem mass spectrometry (MS/MS) offers high sensitivity and specificity.
  • Calibration curves must use internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Validate methods per ICH guidelines, including limits of detection (LOD) and recovery rates in spiked samples .

Advanced Research Questions

Q. How can researchers optimize the yield of 16-Hydroxyadipoyl-7-ADCA while minimizing byproducts in enzymatic synthesis?

Adopt a Design of Experiments (DOE) approach:

  • Vary parameters like enzyme concentration (e.g., acyltransferase), substrate molar ratios, and reaction time.
  • Use response surface methodology (RSM) to identify optimal conditions .
  • Monitor byproducts via HPLC-DAD and employ kinetic modeling to predict rate-limiting steps .
    Contradictory results in yield optimization often stem from unaccounted variables (e.g., enzyme stability or co-solvent effects), requiring iterative refinement .

Q. How should researchers resolve contradictions in reported bioactivity data for 16-Hydroxyadipoyl-7-ADCA across studies?

  • Perform meta-analysis to identify methodological discrepancies (e.g., cell line variability, assay protocols).
  • Replicate experiments under standardized conditions, using blinded controls to reduce bias .
  • Apply statistical equivalence testing to determine if differences are significant or due to experimental noise .
    For mechanistic contradictions, use isotopic labeling to trace metabolic pathways or crystallography to study binding interactions .

Q. What strategies are recommended for studying the stability of 16-Hydroxyadipoyl-7-ADCA under physiological conditions?

  • Forced degradation studies : Expose the compound to extreme pH, temperature, and oxidative stress (e.g., H₂O₂).
  • LC-MSⁿ fragmentation to identify degradation products and pathways .
  • Use Arrhenius plots to predict shelf life at standard storage conditions .
    Contradictory stability profiles may arise from differences in excipient interactions or analytical sensitivity; cross-validate using orthogonal methods (e.g., NMR vs. MS) .

Methodological Frameworks

Q. How to design a robust experimental workflow for evaluating 16-Hydroxyadipoyl-7-ADCA’s role in β-lactam antibiotic biosynthesis?

  • Phase 1 : Conduct gene knockout studies in Acremonium chrysogenum to assess the compound’s role in cephalosporin pathways.
  • Phase 2 : Use isotope tracing (¹³C-labeled precursors) to map metabolic flux .
  • Phase 3 : Validate findings with RNA-seq to correlate gene expression with metabolite levels .
    Address data variability by including biological triplicates and using ANOVA for significance testing .

Q. What statistical approaches are critical for analyzing dose-response relationships in 16-Hydroxyadipoyl-7-ADCA toxicity studies?

  • Non-linear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
  • Bootstrap resampling to quantify confidence intervals in small sample sizes .
  • For conflicting toxicity reports, apply Bayesian meta-regression to integrate prior data and reduce uncertainty .

Handling Contradictions and Gaps

Q. How to address discrepancies between in vitro and in vivo efficacy data for 16-Hydroxyadipoyl-7-ADCA?

  • Investigate pharmacokinetic factors (e.g., plasma protein binding, hepatic metabolism) using in vitro-in vivo extrapolation (IVIVE) models .
  • Perform microdosing trials with radiolabeled compounds to track bioavailability .
  • Contradictions may stem from species-specific metabolism; validate findings in multiple animal models .

Q. What frameworks support the integration of fragmented mechanistic data into a coherent model for 16-Hydroxyadipoyl-7-ADCA’s activity?

  • Use systems biology tools (e.g., pathway enrichment analysis, KEGG mapping) to identify interaction networks .
  • Apply Boolean network modeling to simulate enzyme-substrate dynamics and predict regulatory nodes .
  • Triangulate conflicting hypotheses via knockdown/overexpression experiments .

Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines when publishing data on 16-Hydroxyadipoyl-7-ADCA?

  • Disclose funding sources and potential conflicts of interest per ICMJE standards .
  • Share raw data via repositories (e.g., Zenodo) to enhance reproducibility .
  • Adhere to APA or Vancouver citation styles for references, avoiding non-peer-reviewed sources (e.g., BenchChem) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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